![molecular formula C7H13NO B1287013 2-Azabicyclo[2.2.1]hept-3-ylmethanol CAS No. 347381-85-5](/img/structure/B1287013.png)
2-Azabicyclo[2.2.1]hept-3-ylmethanol
Übersicht
Beschreibung
2-Azabicyclo[2.2.1]hept-3-ylmethanol is a compound that is part of a class of azabicyclic structures which are of interest in the field of organic chemistry and drug discovery due to their complex molecular architecture and potential biological activity. Although the provided papers do not directly discuss 2-Azabicyclo[2.2.1]hept-3-ylmethanol, they do provide insights into similar azabicyclic compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of azabicyclic compounds is a topic of significant interest. For instance, a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes has been developed, utilizing common chemicals such as benzaldehyde, allylamine, and cinnamic acid through intramolecular [2+2]-photochemical cyclization . Additionally, a diastereoselective intramolecular aziridination reaction has been employed to synthesize 2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl carboxylates, which are structurally and stereochemically diverse . These methods highlight the advanced techniques used to construct azabicyclic frameworks that could be relevant to the synthesis of 2-Azabicyclo[2.2.1]hept-3-ylmethanol.
Molecular Structure Analysis
The molecular structure of azabicyclic compounds is characterized by their three-dimensional conformation and the presence of multiple ring systems. The stereochemistry of these compounds is crucial, as demonstrated by the selective synthesis of 2-azabicyclo[3.2.0]hept-2-enes, where the chemoselectivity is influenced by the substituent pattern of the substrates . Moreover, the regioselectivity in the ruthenium-catalyzed metathesis reaction of 2-azabicyclo[2.2.1]-hept-5-en-3-one with allyltrimethylsilane has been improved, indicating the importance of controlling stereochemical outcomes in these reactions .
Chemical Reactions Analysis
Azabicyclic compounds undergo various chemical reactions that are essential for their functionalization and application in drug discovery. For example, ruthenium-catalyzed nucleophilic ring-opening reactions of a 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols have been investigated, showing the formation of regio- and stereoisomers depending on the catalyst used . Additionally, cycloaddition reactions of p-nitrobenzyl 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate have yielded novel polycyclic azetidinone structures, demonstrating the versatility of azabicyclic compounds in forming complex molecular architectures .
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclic compounds are influenced by their molecular structure and the functional groups present. While the papers provided do not directly discuss the properties of 2-Azabicyclo[2.2.1]hept-3-ylmethanol, the studies on similar compounds suggest that factors such as stereochemistry, ring strain, and substituents play a significant role in determining properties like solubility, boiling point, and reactivity. These properties are critical when considering the compound's potential use in pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Neuroexcitants
- Research Application : The compound is used in the synthesis of neuroexcitants like alpha-kainic acid and 3-(carboxymethyl)pyrrolidine-2,4-dicarboxylic acid. These substances are significant in neuroscience research due to their excitatory properties on neurons (Hodgson, Hachisu, & Andrews, 2005).
Versatile Synthons in Drug Candidates
- Research Application : Enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one, a related compound, serve as versatile synthons in the synthesis of various drug candidates. Biocatalytic methods are used for synthesizing these enantiomers, highlighting their importance in pharmaceutical research (Holt-Tiffin, 2009).
Cycloaddition Reactions in Organic Synthesis
- Research Application : The compound's derivatives are used in cycloaddition reactions with phenyl azide, leading to various regioselective products. This process is instrumental in the field of organic synthesis, particularly for constructing complex molecular architectures (Malpass, Belkacemi, Griffith, & Robertson, 2002).
Anti-Bacterial Agents and β-Lactamase Inhibitors
- Research Application : Certain derivatives of 6-azabicyclo[3.2.0]hept-2-ene, a related structure, have shown potential as anti-bacterial agents and β-lactamase inhibitors. This application is significant in the development of new antimicrobial therapies (Singh & Cooper, 1994).
Muscarinic Receptor Ligands
- Research Application : Azabicyclic substituents, including the exo-azabicyclic[2.2.1]hept-3-yl substituent, have been found effective in developing muscarinic receptor ligands. These compounds have potential applications in treating Alzheimer's disease (Jenkins et al., 1992).
Synthesis of Heterocyclic Analogues
- Research Application : The synthesis and reactivity of 7-azabicyclo[2.2.1]hept-2-yl radicals, derivatives of the mentioned compound, have been explored for the synthesis of heterocyclic analogues of epibatidine, an alkaloid with analgesic properties (Gómez-Sánchez, Soriano, & Marco-Contelles, 2008).
Catalytic Applications in Organic Synthesis
- Research Application : The compound and its derivatives have been used in the ruthenium-catalyzed metathesis reaction, showcasing its utility in catalytic applications within organic synthesis (Ishikura, Hasunuma, & Saijo, 2004).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage . Protective measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .
Eigenschaften
IUPAC Name |
2-azabicyclo[2.2.1]heptan-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-4-7-5-1-2-6(3-5)8-7/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGOIZORGVFPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[2.2.1]heptan-3-ylmethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



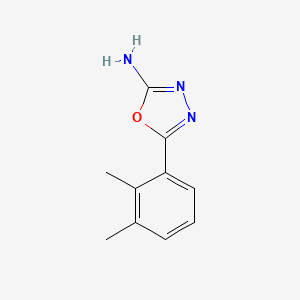
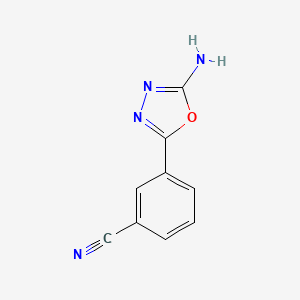


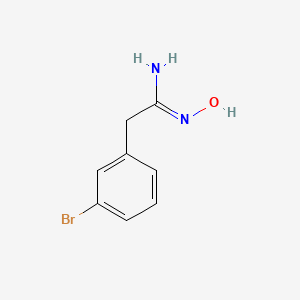
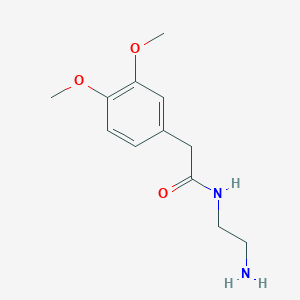
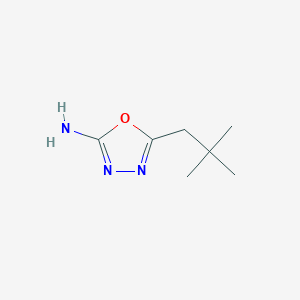
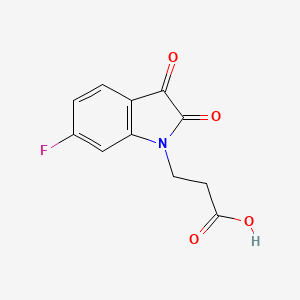
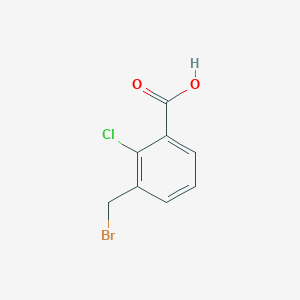



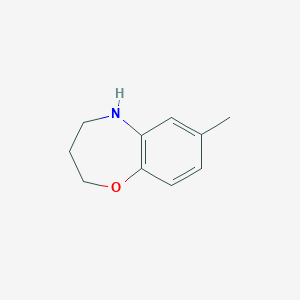
![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)